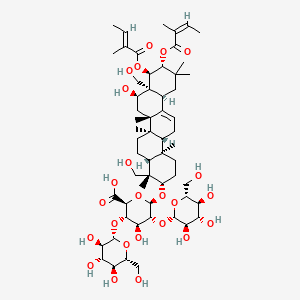

Isoaesculioside D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H90O24 |

|---|---|

Molecular Weight |

1171.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-9-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C58H90O24/c1-11-25(3)48(73)81-45-46(82-49(74)26(4)12-2)58(24-62)28(19-53(45,5)6)27-13-14-32-54(7)17-16-34(55(8,23-61)31(54)15-18-56(32,9)57(27,10)20-33(58)63)77-52-43(79-51-40(69)38(67)36(65)30(22-60)76-51)41(70)42(44(80-52)47(71)72)78-50-39(68)37(66)35(64)29(21-59)75-50/h11-13,28-46,50-52,59-70H,14-24H2,1-10H3,(H,71,72)/b25-11-,26-12+/t28-,29+,30+,31+,32+,33+,34-,35+,36+,37-,38-,39+,40+,41-,42-,43+,44-,45-,46-,50-,51-,52+,54-,55+,56+,57+,58-/m0/s1 |

InChI Key |

YUWQEHOPYCXSDK-GFABUGSGSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H](C(C[C@@H]2[C@]1([C@@H](C[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)CO)(C)C)OC(=O)/C(=C\C)/C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C(=CC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of β-Escin, a Representative Triterpenoid Saponin of the Aesculus Genus

Disclaimer: Extensive searches for a compound specifically named "Isoaesculioside D" did not yield any definitive chemical structure or associated biological data. It is plausible that this name is a variant, a novel unpublished compound, or a misnomer. This guide will focus on β-escin , a structurally related and extensively studied triterpenoid saponin from the same genus, Aesculus, to provide a representative and detailed technical overview for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

β-escin is a complex triterpenoid saponin isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum).[1][2] It is the primary active component responsible for the medicinal properties of horse chestnut extract.[1] The structure consists of a pentacyclic triterpene aglycone, protoaescigenin, linked to a trisaccharide chain at the C-3 position. This sugar moiety is composed of glucuronic acid, with two glucose units attached.[2][3] The aglycone is further esterified at positions C-21 and C-22 with angelic acid (or its isomer, tiglic acid) and acetic acid, respectively. This amphiphilic nature, with a hydrophobic aglycone and a hydrophilic sugar portion, is key to its biological activity.

Chemical Structure of β-Escin:

A 2D representation of the molecular structure of β-escin.

Table 1: Physicochemical Properties of β-Escin

| Property | Value | Reference(s) |

| Molecular Formula | C₅₅H₈₆O₂₄ | |

| Molecular Weight | 1131.26 g/mol | |

| CAS Number | 11072-93-8 | |

| Appearance | White powder | |

| Melting Point | 222-223 °C | |

| Solubility | Sparingly soluble in water; soluble in ethanol and methanol. | |

| pKa | 4.7 ± 0.2 | |

| XLogP3 | 0.7 | |

| Topological Polar Surface Area | 388 Ų |

Biological Activity and Quantitative Data

β-escin exhibits a range of pharmacological effects, with its anti-inflammatory, anti-edematous, and venotonic (vein-tightening) properties being the most clinically significant. More recently, its anti-cancer activities have become a focus of research.

Table 2: Quantitative Biological Activity of Escin/β-Escin

| Activity Type | Cell Line/Model | Measurement | Value | Reference(s) |

| Cytotoxicity | C6 glioma cells | IC₅₀ (24h) | 23 µg/mL | |

| C6 glioma cells | IC₅₀ (48h) | 16.3 µg/mL | ||

| A549 lung adenocarcinoma | IC₅₀ (24h) | 14 µg/mL | ||

| A549 lung adenocarcinoma | IC₅₀ (48h) | 11.3 µg/mL | ||

| CHL-1 melanoma cells | IC₅₀ (24h) | 6 µg/mL | ||

| Anti-proliferative | HUVECs (Human Umbilical Vein Endothelial Cells) | IC₅₀ (48h) | 60 µg/mL | |

| Antibacterial | Klebsiella pneumoniae | MIC | 52.11 ± 11.05 µg/mL | |

| Escherichia coli | MIC | 59.66 ± 17.74 µg/mL | ||

| Staphylococcus epidermidis | MIC | 6.72 ± 1.79 µg/mL | ||

| Staphylococcus aureus | MIC | 5.45 ± 2.82 µg/mL |

IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Experimental Protocols

3.1. Isolation of β-Escin from Aesculus hippocastanum Seeds

This protocol is a generalized summary of methods described in the literature.

-

Preparation of Plant Material: Dried seeds of Aesculus hippocastanum are ground into a fine powder.

-

Extraction: The powdered seeds are extracted with an aqueous alcohol solution (typically 50-70% ethanol or methanol) under reflux. This step is repeated multiple times to ensure exhaustive extraction.

-

Solvent Removal: The combined alcoholic extracts are concentrated under reduced pressure to remove the organic solvent, yielding a crude aqueous extract.

-

Fractionation: The aqueous extract is then subjected to liquid-liquid partitioning with a water-immiscible organic solvent such as n-butanol. The saponins preferentially partition into the butanol layer.

-

Purification:

-

Acid Precipitation: The butanolic extract is concentrated, and the pH is adjusted to an acidic range (pH 3-4.5) to precipitate the less soluble β-escin. The precipitate is collected by filtration.

-

Chromatography: The crude β-escin is further purified using chromatographic techniques. This may involve passing the extract through a cation exchange resin to remove salts, followed by column chromatography on silica gel or acidic alumina.

-

-

Crystallization and Drying: The purified β-escin is crystallized from a suitable solvent system (e.g., methanol/water) and dried to yield a white amorphous powder.

3.2. Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for determining the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., A549, C6) are seeded into 96-well plates at a specific density (e.g., 2x10⁴ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of β-escin (e.g., ranging from 3.125 µg/mL to 1000 µg/mL) for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 595 nm) using a microplate reader.

-

IC₅₀ Calculation: Cell viability is calculated as a percentage of the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

β-escin's diverse biological effects are mediated through its interaction with multiple cellular signaling pathways.

4.1. Anti-Inflammatory Signaling Pathway

β-escin exerts its anti-inflammatory effects primarily through the modulation of the glucocorticoid receptor (GR) and subsequent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Anti-inflammatory mechanism of β-escin via GR and NF-κB pathways.

4.2. Apoptosis Induction Pathway in Cancer Cells

In various cancer cell lines, β-escin has been shown to induce apoptosis, or programmed cell death. This is often mediated through the intrinsic mitochondrial pathway, which involves the dysregulation of Bcl-2 family proteins, leading to the activation of caspases.

Apoptosis induction by β-escin via the mitochondrial pathway.

References

Isoaesculioside D: A Comprehensive Technical Guide on its Natural Sources and Plant Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaesculioside D is a complex triterpenoid saponin that has garnered interest for its potential applications. This technical guide provides an in-depth overview of the natural sources and plant origin of this compound, consolidating available scientific information for researchers and professionals in drug development. While the etymology of its name suggests a connection to the Aesculus genus, current data points towards a different botanical origin. This document details its confirmed plant source, presents available data on its chemical properties, and outlines a general methodology for its extraction and isolation based on protocols for similar compounds, in the absence of a specific published procedure for this molecule.

Introduction to this compound

This compound is a triterpenoid saponin with the chemical formula C₅₈H₉₀O₂₄ and a molecular weight of 1171.32 g/mol . Its identity is registered under the CAS number 1184581-59-6. Saponins of this class are known for a wide range of biological activities, and this compound, in particular, has been noted for its potential in skin care applications, specifically in the prevention and amelioration of skin aging, including wrinkles and sagging.

Natural Sources and Plant Origin

Contrary to what its name might suggest, this compound has been identified as a constituent of Aesculus hippocastanum, commonly known as the horse chestnut tree. The seeds of this plant are a rich source of various triterpenoid saponins, collectively known as aescin (or escin), which have well-documented medicinal properties.

Initial phytochemical explorations of other saponin-rich genera, such as Barringtonia, did not yield specific evidence of this compound. The misleading nomenclature highlights the importance of precise chemical and taxonomic verification in natural product research. The primary source for this compound remains the seeds of Aesculus hippocastanum.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1184581-59-6 |

| Molecular Formula | C₅₈H₉₀O₂₄ |

| Molecular Weight | 1171.32 g/mol |

| Chemical Class | Triterpenoid Saponin |

Experimental Protocols: Extraction and Isolation

A specific, detailed experimental protocol for the isolation of this compound has not been published in widely accessible scientific literature. However, based on established methods for the extraction and purification of triterpenoid saponins from Aesculus hippocastanum seeds, a general methodology can be outlined. The following workflow represents a standard approach that can be adapted and optimized for the specific isolation of this compound.

General Extraction Procedure

-

Preparation of Plant Material : Seeds of Aesculus hippocastanum are dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered seeds are typically extracted with a polar solvent such as methanol or ethanol. This can be achieved through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus.

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

General Isolation and Purification Procedure

-

Solvent Partitioning : The crude extract is subjected to liquid-liquid partitioning. A common method involves partitioning between n-butanol and water. The saponins, including this compound, will preferentially move into the n-butanol layer.

-

Column Chromatography : The butanol fraction is further purified using column chromatography. This may involve multiple steps using different stationary phases, such as silica gel or reversed-phase C18 material, with a gradient of solvents to separate compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC) : For final purification to obtain a high-purity compound, preparative HPLC is often employed. This technique allows for the fine separation of closely related saponins.

-

Structural Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).

Quantitative Data

At present, there is a lack of published quantitative data specifically detailing the yield or concentration of this compound in Aesculus hippocastanum. The overall yield of the total saponin mixture (aescin) from the seeds can vary depending on the geographical origin, harvesting time, and extraction method, but is generally in the range of 3-6% of the dry weight of the seeds. Further analytical studies are required to determine the specific percentage of this compound within the total saponin content.

Signaling Pathways and Biological Activity

While specific signaling pathways for this compound have not been elucidated in detail, its suggested role in skin aging points towards potential interactions with pathways related to collagen synthesis, matrix metalloproteinase (MMP) inhibition, and antioxidant responses. The broader class of saponins from Aesculus hippocastanum (aescin) is known to have anti-inflammatory and vasoprotective effects.

Conclusion

This compound is a triterpenoid saponin with potential therapeutic and cosmetic applications, originating from the seeds of Aesculus hippocastanum. While a detailed public record of its isolation and quantification is not yet available, established methodologies for the purification of related saponins provide a clear path for its further study. This guide serves as a foundational resource for researchers, encouraging further investigation into the quantitative analysis, specific biological mechanisms, and potential applications of this complex natural product. The clarification of its plant origin is a critical step for future research and development endeavors.

An In-depth Technical Guide on the Core Physical and Chemical Properties of Isoaesculioside D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaesculioside D is a complex triterpenoid saponin belonging to the oleanene class, typically isolated from species of the Aesculus (horse chestnut) genus. These natural products are of significant interest to the pharmaceutical and scientific communities due to their diverse biological activities, including cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it delves into its biological activities, with a focus on the underlying signaling pathways. While specific experimental data for this compound is limited in publicly accessible literature, this guide draws upon data from closely related aesculioside compounds to provide a representative understanding of its characteristics.

Physicochemical Properties

While specific experimental values for this compound are not extensively reported, the following table summarizes its known properties and provides representative data for closely related triterpenoid saponins from Aesculus species. This information is crucial for its handling, formulation, and analysis.

| Property | This compound | Representative Aesculiosides | Data Source/Notes |

| Molecular Formula | C₅₈H₉₀O₂₄ | C₅₂H₈₂O₂₁ (Aesculioside IIc) | Supplier Data |

| Molecular Weight | 1171.32 g/mol | 1043.2 g/mol (Aesculioside IIc) | Supplier Data |

| CAS Number | 1184581-59-6 | 886840-40-0 (Aesculioside IIc) | Chemical Abstract Service |

| Appearance | Expected to be a white or off-white powder | White powder | General observation for purified saponins |

| Melting Point | Not Reported | Not Reported | Typically high due to molecular complexity and glycosidic linkages |

| Solubility | Reported as <1 mg/mL in aqueous solutions. Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | Triterpenoid saponins are generally soluble in polar organic solvents like methanol and ethanol, and sparingly soluble in water. | Supplier Data, General knowledge of saponins |

| Purity Determination | Typically >95% by HPLC | >95% by HPLC | Standard analytical method for saponin purity |

| Structural Identification | Confirmed by Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmed by NMR and Mass Spectrometry | Standard methods for structural elucidation |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the intricate structure of saponins, including the aglycone core and the nature and sequence of sugar moieties.

-

¹H NMR: The proton NMR spectrum of an aesculioside would be complex. Key diagnostic signals would include:

-

Anomeric protons of the sugar units, typically observed in the δ 4.5-6.0 ppm region.

-

Multiple overlapping signals for the other sugar protons in the δ 3.0-4.5 ppm region.

-

Signals corresponding to the methyl groups of the triterpenoid aglycone in the δ 0.7-1.5 ppm region.

-

Olefinic protons of the aglycone, if present, would appear in the δ 5.0-5.5 ppm region.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

-

Anomeric carbons of the sugar units typically resonate in the δ 95-110 ppm region.

-

Other sugar carbons are found in the δ 60-85 ppm region.

-

Carbons of the triterpenoid aglycone will be spread across the spectrum, with quaternary carbons, methines, methylenes, and methyls appearing in their characteristic regions.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in confirming the structure and sugar sequence. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing saponins.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for:

-

Hydroxyl groups (broad band around 3400 cm⁻¹)

-

C-H stretching (around 2900 cm⁻¹)

-

Carbonyl groups (if present, around 1700-1750 cm⁻¹)

-

C-O stretching of the glycosidic bonds (in the fingerprint region)

Experimental Protocols

The following protocols are representative of the methods used for the isolation and characterization of aesculiosides from Aesculus species.

Extraction and Isolation of Aesculiosides

This protocol describes a general procedure for the extraction and isolation of triterpenoid saponins from the seeds of Aesculus species.

Methodology:

-

Plant Material Preparation: Dried seeds of the Aesculus species are ground into a fine powder.

-

Extraction: The powdered material is extracted with an aqueous alcohol solution (e.g., 70% methanol or ethanol) using methods such as maceration, soxhlet extraction, or accelerated solvent extraction (ASE).[1]

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between a non-polar solvent (e.g., n-hexane) to remove lipids and a more polar solvent (e.g., n-butanol) to enrich the saponin fraction.

-

Column Chromatography: The saponin-rich fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to separate different saponin classes.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a reversed-phase C18 column using a gradient of acetonitrile and water to yield the pure this compound.[2]

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the connectivity of protons and carbons, establishing the structure of the aglycone and the sugar units, as well as their linkage points.

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments are performed to confirm the sequence of the sugar moieties.

-

Acid Hydrolysis: To identify the constituent monosaccharides, the saponin is hydrolyzed with a dilute acid (e.g., 2M HCl). The resulting sugars are then identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) after derivatization.

Biological Activities and Mechanism of Action

Triterpenoid saponins from Aesculus species, including compounds structurally related to this compound, have demonstrated significant biological activities.

Cytotoxic Activity

Numerous studies have reported the cytotoxic effects of aesculiosides against various cancer cell lines. For instance, aesculiosides isolated from Aesculus glabra have shown cytotoxicity against A549 (non-small cell lung cancer) and PC-3 (prostate cancer) cell lines with GI₅₀ values in the micromolar range.[3][4] Similarly, saponins from Aesculus pavia exhibited cytotoxic activity against a panel of 59 human cancer cell lines.[5] The presence of acyl groups at specific positions on the aglycone has been suggested to be crucial for their cytotoxic activity.

Anti-inflammatory Activity

The anti-inflammatory properties of Aesculus extracts, largely attributed to the saponin mixture known as escin, are well-documented. Escin is used clinically to treat chronic venous insufficiency and edema. The anti-inflammatory mechanism of escin and related saponins is multifaceted and involves the modulation of key signaling pathways.

NF-κB Signaling Pathway:

A primary mechanism of the anti-inflammatory action of escin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, as well as enzymes like COX-2.

Mechanism of NF-κB Inhibition:

-

Inactivation in Resting Cells: In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to an inhibitory protein called IκBα.

-

Activation by Inflammatory Stimuli: Upon stimulation by inflammatory signals (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)), the IκB kinase (IKK) complex is activated.

-

IκBα Degradation: The activated IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.

-

Inhibition by Aesculiosides: this compound and related saponins are proposed to inhibit this pathway, potentially by preventing the activation of the IKK complex, thereby blocking the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the fields of oncology and inflammation research. While specific data for this compound remains to be fully elucidated in the public domain, the information available for the broader class of aesculiosides provides a strong foundation for future research. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the physical, chemical, and biological properties of this compound and related triterpenoid saponins, ultimately contributing to the development of new therapeutic agents.

References

- 1. fio.org.cn [fio.org.cn]

- 2. Purification and HPLC | Cyberlipid [cyberlipid.gerli.com]

- 3. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic triterpenoid saponins from Aesculus glabra Willd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoaesculioside D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of Isoaesculioside D, a triterpenoid saponin with potential applications in dermatology and cosmetology.

Chemical and Physical Properties

This compound is a complex natural product with a significant molecular weight and a detailed chemical structure. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1184581-59-6 | [1][2] |

| Molecular Formula | C₅₈H₉₀O₂₄ | [1][2] |

| Molecular Weight | 1171.32 g/mol | [2] |

Biological Activity and Potential Applications

Current research indicates that this compound holds promise as an agent for preventing or ameliorating the signs of skin aging. Specifically, it has been shown to exhibit an excellent effect on the suppression of wrinkle formation and the improvement of skin sagging.

Hypothesized Signaling Pathway for this compound in Skin Aging

Caption: Hypothesized mechanism of this compound in mitigating skin aging.

Recommended Experimental Protocols

To further investigate the efficacy of this compound for dermatological applications, the following experimental workflow is proposed.

Experimental Workflow for a Preclinical Study of this compound

Caption: A proposed workflow for the preclinical evaluation of this compound.

Methodology for Key Experiments:

-

Cell Culture: Human dermal fibroblasts would be cultured under standard conditions. Cells would be treated with varying concentrations of this compound.

-

Collagen Assay: The production of collagen in the cell culture supernatant would be quantified using a Sirius Red-based colorimetric assay.

-

MMP Activity Assay: Gelatin zymography would be employed to determine the activity of matrix metalloproteinases (MMPs) in cell lysates.

-

Gene Expression Analysis: Quantitative real-time PCR (qPCR) would be used to measure the mRNA expression levels of genes related to collagen synthesis (e.g., COL1A1) and degradation (e.g., MMP1).

-

Histology: Human skin explants treated with a topical formulation of this compound would be sectioned and stained with Masson's trichrome and Verhoeff-Van Gieson stains to visualize collagen and elastin fibers, respectively.

This guide serves as a foundational resource for researchers and professionals interested in the potential of this compound. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to validate its efficacy in clinical settings.

References

An In-depth Technical Guide on the Biological Activities of Triterpenoid Saponins from Aesculus Species with a Focus on the Scarcity of Data for Isoaesculioside D

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the biological activities of Isoaesculioside D is exceptionally limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the known biological activities of closely related triterpenoid saponins isolated from the Aesculus genus, particularly Aesculus chinensis. This information is intended to serve as a foundational resource and a proxy for understanding the potential therapeutic activities of saponins from this genus, including the under-researched this compound.

Introduction

The genus Aesculus, commonly known as horse chestnut, is a rich source of bioactive triterpenoid saponins. These compounds have garnered significant interest in the scientific community for their diverse pharmacological effects, including cytotoxic, anti-inflammatory, and neuroprotective activities. While numerous saponins from this genus have been isolated and characterized, specific data on this compound remain elusive. This technical guide summarizes the current state of knowledge on the biological activities of triterpenoid saponins from Aesculus chinensis and related species, providing quantitative data, experimental methodologies, and insights into their mechanisms of action.

Cytotoxic Activities of Aesculus chinensis Saponins

A primary area of investigation for Aesculus saponins is their potential as anticancer agents. Several studies have demonstrated the cytotoxic effects of various purified saponins on a range of human cancer cell lines. The data presented below are from studies on saponins isolated from the seeds of Aesculus chinensis.

| Compound | Cell Line | IC50 (µM) | Reference |

| Aesculusoside A | MCF-7 (Breast Cancer) | > 40 | [1] |

| Aesculusoside B | MCF-7 (Breast Cancer) | > 40 | [1] |

| Compound 8 | Hep G2 (Liver Cancer) | 2.3 ± 0.2 | [2][3] |

| HCT-116 (Colon Cancer) | 3.1 ± 0.4 | [2] | |

| MGC-803 (Gastric Cancer) | 4.5 ± 0.5 | ||

| Compound 9 | Hep G2 (Liver Cancer) | 4.1 ± 0.3 | |

| HCT-116 (Colon Cancer) | 5.2 ± 0.6 | ||

| MGC-803 (Gastric Cancer) | 6.8 ± 0.7 | ||

| Compound 14 | Hep G2 (Liver Cancer) | 8.2 ± 0.9 | |

| HCT-116 (Colon Cancer) | 9.5 ± 1.1 | ||

| MGC-803 (Gastric Cancer) | 11.3 ± 1.3 | ||

| Compound 15 | MCF-7 (Breast Cancer) | 11.2 | |

| Hep G2 (Liver Cancer) | 7.6 ± 0.8 | ||

| HCT-116 (Colon Cancer) | 8.9 ± 1.0 | ||

| MGC-803 (Gastric Cancer) | 10.1 ± 1.2 | ||

| Compound 16 | MCF-7 (Breast Cancer) | 7.1 | |

| Hep G2 (Liver Cancer) | 5.4 ± 0.6 | ||

| HCT-116 (Colon Cancer) | 6.7 ± 0.8 | ||

| MGC-803 (Gastric Cancer) | 8.2 ± 0.9 | ||

| Compound 18 | Hep G2 (Liver Cancer) | 6.3 ± 0.7 | |

| HCT-116 (Colon Cancer) | 7.8 ± 0.9 | ||

| MGC-803 (Gastric Cancer) | 9.4 ± 1.1 | ||

| Compound 19 | MCF-7 (Breast Cancer) | 15.6 | |

| Compound 22 | Hep G2 (Liver Cancer) | 12.5 ± 1.4 | |

| HCT-116 (Colon Cancer) | 14.8 ± 1.7 | ||

| MGC-803 (Gastric Cancer) | 17.2 ± 2.0 | ||

| Compound 23 | MCF-7 (Breast Cancer) | 28.7 | |

| Compound 24 | MCF-7 (Breast Cancer) | 31.3 | |

| Compound 25 | MCF-7 (Breast Cancer) | 19.8 |

Anti-inflammatory and Neuroprotective Activities

Triterpenoid saponins from Aesculus species are also known for their anti-inflammatory properties. Studies have shown that certain saponins can inhibit the production of pro-inflammatory mediators. For instance, some saponins have demonstrated more potent anti-inflammatory activity in mice than total saponin extracts.

Furthermore, the neuroprotective potential of these compounds has been explored. Several saponins from Aesculus chinensis Bge. var. chekiangensis have shown moderate protective effects against CoCl₂-induced injury in PC12 cells, a cell line commonly used in neuroscience research.

Signaling Pathways

The cytotoxic effects of many saponins are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Saponins can trigger apoptosis through various signaling pathways, often involving the mitochondria. The PI3K/Akt/mTOR and JAK/STAT3 signaling pathways are common targets for the anticancer activity of saponins. Saponins have been shown to modulate the expression of key apoptotic proteins, such as the Bcl-2 family and caspases.

Caption: Generalized mitochondrial apoptosis pathway induced by Aesculus saponins.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow:

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the saponin dissolved in the appropriate vehicle. A vehicle control is also included.

-

Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, a solution of MTT is added to each well.

-

Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against saponin concentration.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Detailed Methodology:

-

Cell Culture: Macrophage cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of the saponin for a short period before being stimulated with LPS.

-

Incubation: The cells are then incubated for a specified time (e.g., 24 hours).

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The inhibition of NO production by the saponin is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

The triterpenoid saponins from the genus Aesculus represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in oncology. The available data, primarily on saponins from Aesculus chinensis, demonstrate potent cytotoxic effects against a variety of cancer cell lines. However, the lack of specific research on this compound underscores a significant gap in our knowledge.

Future research should prioritize the isolation and characterization of this compound and the systematic evaluation of its biological activities. A comprehensive assessment of its cytotoxic, anti-inflammatory, and neuroprotective properties, along with detailed mechanistic studies, will be crucial to understanding its therapeutic potential. Such investigations will not only shed light on this specific compound but also contribute to a more complete understanding of the structure-activity relationships of Aesculus saponins.

References

- 1. Triterpenoid Saponins from the Seeds of Aesculus chinensis and Their Cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive Triterpenoid Saponins From the Seeds of Aesculus chinensis Bge. var. chekiangensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Triterpenoid Saponins From the Seeds of Aesculus chinensis Bge. var. chekiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of Triterpenoid Saponins from Barringtonia asiatica, with Reference to Isoaesculioside D

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triterpenoid Saponins from Barringtonia asiatica

The genus Barringtonia, and specifically the species Barringtonia asiatica, is a known source of a diverse array of triterpenoid saponins.[1] These glycosidic compounds are characterized by a non-polar triterpenoid aglycone (sapogenin) linked to one or more polar sugar chains. The structural complexity and varied biological activities of these saponins make them a subject of significant interest in natural product chemistry and drug discovery. The isolation of a specific saponin like Isoaesculioside D from the complex mixture present in the plant material requires a systematic approach involving extraction, fractionation, and purification.

General Experimental Workflow for Saponin Isolation

The isolation of triterpenoid saponins from Barringtonia asiatica seeds typically follows a multi-step procedure designed to separate these compounds based on their physicochemical properties. The general workflow is depicted below.

Caption: General experimental workflow for the isolation of triterpenoid saponins.

Detailed Experimental Protocols

The following protocols are representative of the methods used for the isolation of triterpenoid saponins from Barringtonia asiatica seeds.

Plant Material Preparation and Extraction

-

Plant Material: Air-dried seeds of Barringtonia asiatica are ground into a fine powder.

-

Defatting: The powdered plant material is first extracted with a non-polar solvent such as petroleum ether or hexane to remove lipids and other non-polar constituents.

-

Methanol Extraction: The defatted plant material is then exhaustively extracted with methanol at room temperature. The methanolic extract is filtered and concentrated under reduced pressure to yield a crude saponin-rich extract.

Fractionation and Purification

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned against n-butanol. The saponins will preferentially move into the n-butanol layer, which is then separated and concentrated.

-

Vacuum Liquid Chromatography (VLC): The n-butanol fraction is subjected to VLC on a silica gel column. Elution is carried out with a stepwise gradient of increasing polarity, typically using solvent mixtures such as chloroform-methanol-water. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

-

Size-Exclusion Chromatography: Fractions showing the presence of saponins are pooled and further purified by column chromatography on Sephadex LH-20, using methanol as the eluent. This step separates the compounds based on their molecular size.

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of individual saponins is achieved by preparative RP-HPLC on a C18 column. A gradient elution system of acetonitrile and water is commonly employed.

Quantitative Data Summary

The following table summarizes typical quantitative data that would be collected during the isolation process. The values are illustrative and will vary depending on the specific batch of plant material and the efficiency of the extraction and purification steps.

| Parameter | Description | Typical Value/Method |

| Extraction Yield | ||

| Crude Methanol Extract | Percentage yield from dried plant material. | 5 - 15% |

| n-Butanol Fraction | Percentage yield from crude methanol extract. | 20 - 40% |

| Chromatographic Conditions | ||

| VLC Stationary Phase | Silica Gel 60 | - |

| VLC Mobile Phase | Gradient of CHCl₃-MeOH-H₂O | e.g., 80:20:2 to 60:40:4 |

| Size-Exclusion Stationary Phase | Sephadex LH-20 | - |

| Size-Exclusion Mobile Phase | Methanol | - |

| Preparative HPLC Column | C18, e.g., 250 x 20 mm, 10 µm | - |

| Preparative HPLC Mobile Phase | Gradient of Acetonitrile in Water | e.g., 20% to 80% over 60 min |

| Spectroscopic Data | ||

| Mass Spectrometry | High-Resolution ESI-MS | To determine molecular formula (e.g., C₅₈H₉₀O₂₄ for this compound) |

| NMR Spectroscopy | ¹H, ¹³C, COSY, HSQC, HMBC | In pyridine-d₅ or methanol-d₄ |

Table 1: Summary of Quantitative Data and Experimental Conditions

Structure Elucidation Pathway

Once a pure compound is isolated, its chemical structure is determined through a series of spectroscopic analyses.

Caption: Logical workflow for the structure elucidation of a triterpenoid saponin.

Conclusion

The discovery and isolation of novel natural products like this compound from complex botanical sources such as Barringtonia asiatica is a meticulous process that relies on a combination of classical phytochemical techniques and modern analytical instrumentation. This guide provides a robust and detailed framework of the experimental protocols and logical workflows that are essential for researchers and professionals in the field of drug development. The successful application of these methods will enable the isolation of pure saponins for further biological evaluation and potential therapeutic applications.

References

Isoaesculioside D: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaesculioside D, more commonly known in scientific literature as isoacteoside, is a phenylethanoid glycoside with significant therapeutic potential, primarily attributed to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of isoacteoside's mechanism of action, supported by quantitative data from preclinical studies and detailed experimental protocols. The primary molecular target of isoacteoside is Toll-like receptor 4 (TLR4), and its therapeutic effects are mediated through the modulation of downstream NF-κB and MAPK signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in drug development interested in the further investigation and potential clinical application of isoacteoside.

Core Therapeutic Target and Mechanism of Action

Isoacteoside exerts its anti-inflammatory effects by directly interfering with the initial steps of the inflammatory cascade triggered by lipopolysaccharide (LPS). The principal mechanism involves the inhibition of TLR4 dimerization, a critical event for the activation of downstream inflammatory signaling. By blocking this dimerization, isoacteoside effectively attenuates the activation of two major signaling pathways: the MyD88-dependent and the TRIF-dependent pathways. This dual inhibition leads to a significant reduction in the production of pro-inflammatory mediators.[1][2]

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Isoacteoside has been shown to potently suppress this pathway. By preventing the activation of the IκB kinase (IKK) complex, it inhibits the subsequent phosphorylation and degradation of IκBα. This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, a key step for the transcription of pro-inflammatory genes.[1][2]

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway, which includes JNK, ERK, and p38 MAPK, is another critical regulator of inflammation. Isoacteoside has been demonstrated to inhibit the phosphorylation of JNK1/2 and p38 MAPK in response to inflammatory stimuli.[1] This inhibition contributes to the overall anti-inflammatory effect by reducing the activation of the transcription factor AP-1, which also regulates the expression of inflammatory genes.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the anti-inflammatory effects of isoacteoside.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Isoacteoside

| Cell Line | Stimulant | Mediator | Isoacteoside Concentration (µM) | % Inhibition / Effect | Reference |

| RAW264.7 | LPS (1 µg/mL) | Nitrite (NO) | 20, 40, 80 | Concentration-dependent decrease | |

| RAW264.7 | LPS (1 µg/mL) | TNF-α | 20, 40, 80 | Concentration-dependent decrease | |

| RAW264.7 | LPS (1 µg/mL) | IL-6 | 20, 40, 80 | Concentration-dependent decrease | |

| BMDMs | LPS (1 µg/mL) | TNF-α | 20, 40, 80 | Concentration-dependent decrease | |

| BMDMs | LPS (1 µg/mL) | IL-6 | 20, 40, 80 | Concentration-dependent decrease | |

| BMDMs | LPS (1 µg/mL) | IL-1β | 20, 40, 80 | Concentration-dependent decrease | |

| HMC-1 | PMACI | IL-1β, IL-6, IL-8, TNF-α | Not specified | Significant suppression of production and mRNA expression |

BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; PMACI: Phorbol 12-myristate 13-acetate and calcium ionophore A23187; NO: Nitric Oxide; TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin.

Table 2: In Vivo Anti-Inflammatory Efficacy of Isoacteoside

| Animal Model | Condition | Isoacteoside Dosage | Outcome | Reference |

| Mice | Xylene-induced ear edema | Not specified | Effective inhibition of edema | |

| Mice | LPS-induced endotoxic shock | Not specified | Protection against endotoxic death | |

| Mice | LPS-induced acute kidney injury | Not specified | Protection against acute kidney injury |

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: RAW264.7 murine macrophages and bone marrow-derived macrophages (BMDMs) are commonly used.

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of isoacteoside (e.g., 20, 40, 80 µM) for 1 hour before stimulation with an inflammatory agent like LPS (1 µg/mL) for a specified duration (e.g., 24 hours).

Quantification of Nitric Oxide (NO) Production

-

Method: The Griess assay is used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the culture medium from treated and control cells.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve generated with sodium nitrite.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Purpose: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum samples.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add diluted samples and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

After another incubation and wash, add a substrate solution (e.g., TMB) to develop the color.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blotting for Signaling Protein Analysis

-

Purpose: To detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-JNK, p-p38).

-

Procedure:

-

Lyse the treated and control cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (total and phosphorylated forms).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

TLR4 Dimerization Assay (Co-immunoprecipitation)

-

Purpose: To assess the effect of isoacteoside on LPS-induced TLR4 dimerization.

-

Procedure:

-

Transfect HEK293T cells with plasmids encoding HA-tagged and Flag-tagged TLR4.

-

Pre-treat the cells with isoacteoside (e.g., 80 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Lyse the cells and perform immunoprecipitation using anti-HA magnetic beads.

-

Elute the immunoprecipitated proteins and analyze by Western blotting using anti-HA and anti-Flag antibodies to detect the co-immunoprecipitated TLR4-Flag.

-

Visualizations of Signaling Pathways and Experimental Workflow

Caption: Experimental workflow for evaluating the therapeutic effects of this compound.

Caption: this compound inhibits the NF-κB signaling pathway via TLR4.

Caption: this compound modulates the MAPK signaling pathway.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with well-defined anti-inflammatory properties. Its ability to target the initial stages of the TLR4-mediated inflammatory response provides a strong rationale for its further development as a therapeutic agent for inflammatory diseases. Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to establish a safety profile and optimal dosing regimens. Furthermore, its efficacy in a broader range of inflammatory disease models is warranted to explore its full therapeutic potential. The detailed mechanistic understanding and the availability of robust in vitro and in vivo assays, as outlined in this guide, provide a solid foundation for the continued investigation of this compound as a novel anti-inflammatory drug candidate.

References

- 1. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti‐inflammatory effects through blocking toll‐like receptor 4 dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoaesculioside D: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and known biological signaling pathways related to Isoaesculioside D. Given the limited direct research on this compound, this document leverages data from the closely related and well-studied compound, β-aescin, to provide valuable insights for experimental design and drug development.

Core Focus: Solubility Profile

Quantitative Solubility Data for β-Aescin

The following table summarizes the known solubility of β-aescin in various common laboratory solvents. This information is critical for the preparation of stock solutions and formulations for in vitro and in vivo studies.

| Solvent | Solubility | Remarks |

| Water | pH-dependent; sparingly soluble in acidic conditions, solubility significantly increases at pH > 4.7[1] | The carboxylic acid group on the molecule has a pKa of approximately 4.7. Deprotonation above this pH increases aqueous solubility. |

| Ethanol | Soluble[1] | Often used in extraction processes from plant material. |

| Methanol | Soluble[1] | Also utilized in the extraction of aescin from its natural source. |

| 60% (v/v) Ethanol/Water | Effective for dissolution[1] | A common solvent mixture for the extraction and handling of aescin. |

| 60% (v/v) Methanol/Water | Effective for dissolution[1] | Similar to aqueous ethanol, this mixture is used in extraction protocols. |

| Dimethyl Sulfoxide (DMSO) | Likely soluble | While direct data for β-aescin is not available, other saponins like Isoacteoside show high solubility (≥ 48 mg/mL) in DMSO. |

Experimental Protocols for Solubility Determination

For researchers wishing to determine the precise solubility of this compound, the following experimental methodologies are recommended, based on standard practices for saponins.

Saturation Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Methodology:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantify the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

High-Throughput Screening (HTS) Solubility Assay

For rapid screening of solubility in multiple solvents, a miniaturized HTS approach can be employed.

Methodology:

-

Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

In a 96-well plate, add a small aliquot of the stock solution to each well containing the test solvent.

-

Seal the plate and shake for a defined period (e.g., 2-4 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

The concentration at which precipitation is observed provides an estimate of the kinetic solubility.

Biological Activity and Signaling Pathways

The therapeutic effects of saponins like this compound are often attributed to their modulation of specific cellular signaling pathways. Research on aescin has elucidated several key pathways involved in its anti-inflammatory and anti-cancer activities.

Key Signaling Pathways Modulated by Aescin

Aescin is known to exert its biological effects through multiple signaling cascades. The primary anti-inflammatory mechanism is linked to the glucocorticoid receptor and the subsequent inhibition of the NF-κB pathway. Additionally, aescin has been shown to influence other critical cellular pathways.

Below are diagrams illustrating the logical flow of these pathways.

Caption: Aescin's Anti-inflammatory Mechanism via the GR/NF-κB Pathway.

Caption: Additional Signaling Pathways Modulated by Aescin.

Conclusion

While direct quantitative data for this compound solubility is pending further research, the information available for the closely related compound, β-aescin, provides a solid foundation for researchers. The pH-dependent aqueous solubility and good solubility in common alcohols are key characteristics. The established anti-inflammatory and anti-cancer activities of aescin, mediated through the GR/NF-κB, Wnt/β-catenin, JNK, and Akt pathways, suggest promising avenues for the therapeutic application of this compound. Further investigation is warranted to delineate the specific solubility profile and biological activity of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isoaesculioside D from Aesculus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoaesculioside D is a triterpenoid saponin found in the seeds of Aesculus species, notably Aesculus chinensis. Triterpenoid saponins from Aesculus have garnered significant interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. These biological activities are often attributed to the modulation of various cellular signaling pathways. This document provides a detailed protocol for the extraction and purification of this compound, leveraging established methods for the isolation of closely related isoescin compounds. The provided protocols are intended to serve as a comprehensive guide for researchers aiming to isolate and study this bioactive compound.

Data Presentation

The following table summarizes the quantitative data for the preparative isolation of major saponins from the crude extract of Aesculus chinensis seeds. This compound is structurally analogous to Isoescin Ia, and the following data for Isoescin Ia can be considered representative for the expected yield and purity.

| Compound | Starting Material (Crude Saponins) | Yield (g) | Purity (%) |

| Escin Ia | 50 g | 5.2 | >99 |

| Isoescin Ia (this compound) | 50 g | 2.8 | >99 |

| Escin Ib | 50 g | 3.8 | >99 |

| Isoescin Ib | 50 g | 1.6 | >99 |

Experimental Protocols

This protocol is divided into two main stages: initial extraction of crude saponins and subsequent purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).

Part 1: Extraction of Crude Saponins from Aesculus chinensis Seeds

This procedure outlines the initial extraction of a crude saponin mixture from the seeds of Aesculus chinensis.

Materials and Reagents:

-

Dried seeds of Aesculus chinensis

-

70% Ethanol (EtOH)

-

D101 macroporous resin

-

Deionized water

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Preparation of Plant Material: Grind the dried seeds of Aesculus chinensis into a coarse powder.

-

Ethanol Extraction:

-

Reflux the powdered seeds with 70% ethanol three times, for 3 hours each time.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Resin Column Chromatography:

-

Suspend the crude extract in deionized water and apply it to a D101 macroporous resin column.

-

Wash the column with deionized water to remove impurities.

-

Elute the saponins with a stepwise gradient of ethanol in water. The fraction eluted with 70% ethanol contains the crude total saponins.

-

-

Drying: Evaporate the solvent from the 70% ethanol eluate and then freeze-dry the residue to obtain the crude total saponin powder.

Part 2: Preparative HPLC Purification of this compound (Isoescin Ia)

This section details the purification of this compound from the crude saponin extract using preparative HPLC.

Materials and Reagents:

-

Crude saponin extract from Part 1

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (HPLC grade)

-

Preparative HPLC system with a C18 column

-

Fraction collector

-

Analytical HPLC system for purity analysis

Procedure:

-

Sample Preparation: Dissolve 50 g of the crude saponin extract in a 5:1 (v/v) mixture of water and methanol to a final concentration of approximately 100 mg/mL.

-

Preparative HPLC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1% Acetic acid in water

-

Mobile Phase B: Methanol

-

Gradient Elution:

Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 80 20 20 50 50 80 30 70 100 0 100 | 120 | 0 | 100 |

-

Flow Rate: 20 mL/min

-

Injection Volume: 20 mL (containing 2.0 g of total saponins)

-

Detection: UV at 210 nm

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound (Isoescin Ia) based on the chromatogram.

-

Purity Analysis: Analyze the collected fractions using an analytical HPLC system to confirm the purity of the isolated compound.

-

Analytical HPLC Conditions:

-

Column: C18 column

-

Mobile Phase: Isocratic elution with 33:67 (v/v) acetonitrile and 0.1% acetic acid in water.

-

Flow Rate: 1.0 mL/min

-

Detection: Diode Array Detector (DAD) at 210 nm.

-

-

-

Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure to obtain purified this compound.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Isoaesculioside D

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoaesculioside D, a prominent triterpenoid saponin found in the seeds of Aesculus hippocastanum (horse chestnut), is a subject of significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and reliable quantification of this compound in various samples, including raw materials, extracts, and finished products, is crucial for quality control and pharmacological studies. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

The described method utilizes a reversed-phase C18 column with a mobile phase consisting of acetonitrile and a phosphoric acid solution, offering excellent separation and quantification of this compound. UV detection is employed for its sensitivity and specificity to the analyte. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, ensuring reliable and reproducible results.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Column: A C18 reversed-phase column (e.g., Gemini C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

-

Ultrapure water

-

Methanol (HPLC grade) for sample preparation

-

This compound reference standard

Preparation of Solutions

-

Mobile Phase: Prepare a mixture of acetonitrile and 0.1% phosphoric acid in water. A common ratio is 39:61 (v/v) or 40:60 (v/v).[1][2] The mobile phase should be degassed before use to prevent bubble formation in the system.

-

Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards at different concentrations.

-

Sample Preparation:

-

Accurately weigh the sample (e.g., powdered horse chestnut seed extract).

-

Extract the sample with 70% methanol using a suitable method like ultrasonication for a defined period (e.g., 4 hours at 80°C).[2][3]

-

Centrifuge or filter the extract to remove any particulate matter.

-

The supernatant is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

-

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18 (e.g., Gemini C18, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid (e.g., 40:60, v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Detection Wavelength | 210 nm or 220 nm |

| Injection Volume | 10 µL |

| Elution Mode | Isocratic |

Data Presentation

The following tables summarize the quantitative data from method validation studies for the analysis of aescin isomers, including this compound.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 53.4 - 160.1 µg/mL | |

| Correlation Coefficient (r²) | > 0.999 | |

| Precision (RSD) | < 2% | |

| Recovery | 95.2 - 100.66% | |

| Limit of Detection (LOD) | 0.40 - 0.75 µg/mL |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound analysis.

Logical Relationship of HPLC Method Components

The following diagram illustrates the logical relationship between the key components of the HPLC method.

Caption: HPLC method components relationship.

References

- 1. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

- 2. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Quantification of Isoaesculioside D in Plant Extracts

Introduction

Isoaesculioside D is a triterpenoid saponin found in the seeds of the horse chestnut tree (Aesculus hippocastanum). It is a component of the complex saponin mixture known as escin (or aescin), which is recognized for its therapeutic properties, including anti-inflammatory, vasoprotective, and anti-edematous effects.[1][2] The quantification of this compound and related saponins in plant extracts is crucial for the standardization of herbal medicinal products and for research into their pharmacological activities. These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) with UV detection and a spectrophotometric method. Additionally, the molecular mechanism underlying the anti-inflammatory activity of escin is discussed and visualized.

Chemical Structure

This compound is understood to be an isomer of other escin components. For the purpose of these application notes, we will refer to the structure of a closely related and well-characterized isomer, Isoescin IA, which is a prominent component of the escin mixture.[3][4]

Compound: Isoescin IA (Representative structure for this compound) Molecular Formula: C₅₅H₈₆O₂₄[3] Molecular Weight: 1131.3 g/mol Class: Triterpenoid Saponin

Quantitative Data Summary

The following table summarizes the quantitative analysis of escin (the mixture containing this compound) in various samples as reported in the literature. This data is provided for comparative purposes.

| Sample Type | Analytical Method | Total Escin Content | Reference |

| Aesculus hippocastanum Seed Powder | Gravimetric Extraction | 142 mg/g | |

| Commercial Tablets | Spectrophotometry (Vanillin-H₂SO₄) | 1-10 mg/L (in solution) | |

| Camellia sinensis Seed Crude Extract | UPLC-PDA | 19.57 ± 0.05% (wt %) | |

| Camellia sinensis Seed Purified Saponin Fraction | UPLC-PDA | 41.68 ± 0.09% (wt %) | |

| Hedera helix Spray-Dried Extract | HPLC-UV | 17.6% (as hederacoside C) |

Experimental Protocols

Extraction of Saponins from Plant Material (Aesculus hippocastanum seeds)

This protocol describes a general procedure for the extraction of the escin saponin mixture, including this compound, from horse chestnut seeds.

Materials and Reagents:

-

Dried horse chestnut (Aesculus hippocastanum) seeds

-

Grinder or mill

-

70% (v/v) Ethanol

-

Magnetic stirrer with heating plate

-

Whatman No. 1 filter paper or equivalent

-

Rotary evaporator

-

Volumetric flasks

Procedure:

-

Sample Preparation: Dry the horse chestnut seeds to a constant weight and grind them into a fine powder.

-

Extraction:

-

Weigh a precise amount of the powdered plant material (e.g., 10 g).

-

Add the powder to a flask with a suitable volume of 70% ethanol (e.g., 100 mL).

-

Heat the mixture to 50°C and stir using a magnetic stirrer for 60 minutes.

-

Allow the mixture to cool to room temperature.

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper into a clean flask. Wash the filter paper and the residue with a small amount of 70% ethanol to ensure complete transfer of the extract.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 60°C to obtain the crude extract.

-

Sample Solution Preparation: Accurately weigh the crude extract and dissolve it in a known volume of the mobile phase (for HPLC analysis) or 70% ethanol (for spectrophotometric analysis) to achieve a desired concentration.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of individual saponins within the escin mixture, including this compound.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV/Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid solution (40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

Standard Preparation:

-

Prepare a stock solution of a certified escin reference standard (or a specific isomer like Isoescin IA if available) in the mobile phase at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 50 to 200 µg/mL.

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards, followed by the sample solutions.

-

Record the chromatograms and integrate the peak areas corresponding to the saponins of interest.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Calculate the concentration of this compound (or total escin) in the samples based on the calibration curve.

Quantification by Spectrophotometry (Vanillin-Sulfuric Acid Method)

This colorimetric method is suitable for the quantification of total triterpenoid saponins.

Materials and Reagents:

-

UV-Vis Spectrophotometer

-

8% Vanillin in ethanol

-

72% Sulfuric acid

-

Escin reference standard

-

Ice bath

-

Water bath (70°C)

Procedure:

-

Standard and Sample Preparation: Prepare a stock solution of the escin standard and the sample extract in 70% ethanol. Prepare a series of standard dilutions in the range of 1-10 mg/L.

-

Color Reaction:

-

Pipette an aliquot of the standard or sample solution into a test tube.

-

Add 8% vanillin solution and 72% sulfuric acid.

-

Incubate the mixture in a water bath at 70°C for 10 minutes.

-

Rapidly cool the tubes in an ice bath to room temperature.

-

-

Measurement: Measure the absorbance of the solutions at 560 nm against a blank (reagents without the sample or standard).

-

Calculation: Construct a calibration curve from the absorbance values of the standard solutions. Determine the total saponin concentration in the sample from the calibration curve.

Biological Activity and Signaling Pathway

The saponin mixture escin, which contains this compound, exhibits significant anti-inflammatory properties. One of the key molecular mechanisms underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Escin has been shown to suppress the activation of NF-κB, leading to a reduction in the production of inflammatory mediators such as cytokines and adhesion molecules.

Caption: Inhibition of the NF-κB signaling pathway by this compound (Escin).

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.

Caption: Workflow for this compound quantification in plant extracts.

References

- 1. What is the mechanism of Aescin? [synapse.patsnap.com]

- 2. Efficacy and mechanism of escin in improving the tissue microenvironment of blood vessel walls via anti-inflammatory and anticoagulant effects: Implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoescin IA | C55H86O24 | CID 6476032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioactive Saponins and Glycosides. XII. Horse Chestnut. (2) : Structures of Escins IIIb, IV, V, and VI and Isoescins Ia, Ib, and V, Acylated Polyhydroxyoleanene Triterpene Oligoglycosides, from the Seeds of Horse Chestnut Tree (Aesculus hippocastanum L., Hippocastanaceae) [jstage.jst.go.jp]

Application Note and Protocol for the Preparation of a Triterpenoid Saponin Standard: A Representative Study Featuring Isoaesculioside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoid saponins are a diverse class of natural products exhibiting a wide range of biological activities, making them promising candidates for drug development. Accurate and precise quantification of these compounds is crucial for research, quality control, and formulation development. This document provides a detailed protocol for the preparation of a standard solution of a triterpenoid saponin for analytical use, using Isoaesculioside D as a representative example.

Due to the limited availability of specific chemical and physical data for this compound, this application note utilizes data from structurally similar triterpenoid saponins to provide a comprehensive and practical guide. The principles and methods outlined herein are broadly applicable to other compounds in this class. The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used method for the analysis of saponins.

Materials and Methods

Materials and Reagents

-

Representative Triterpenoid Saponin Standard: this compound (or a similar certified reference material)

-

Solvent: Dimethyl sulfoxide (DMSO), HPLC grade

-

Mobile Phase Component A: Acetonitrile, HPLC grade

-

Mobile Phase Component B: Water, HPLC grade, purified (e.g., Milli-Q)

-

Volumetric flasks: Class A (e.g., 1 mL, 5 mL, 10 mL)

-

Pipettes: Calibrated micropipettes

-

Analytical balance: Readable to at least 0.01 mg

-

Vortex mixer

-

Syringe filters: 0.45 µm PTFE or nylon

Instrumentation

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector.

-

Analytical Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Experimental Protocols

3.1. Preparation of a Primary Stock Solution (1 mg/mL)

-

Accurately weigh approximately 1.0 mg of the this compound standard using an analytical balance.

-

Quantitatively transfer the weighed standard to a 1.0 mL Class A volumetric flask.

-

Add approximately 0.8 mL of DMSO to the volumetric flask.

-

Vortex the solution for 1-2 minutes to ensure complete dissolution of the standard.

-

Bring the solution to the final volume of 1.0 mL with DMSO.

-

Cap the flask and invert it several times to ensure homogeneity. This is the Primary Stock Solution .

3.2. Preparation of Working Standard Solutions

-

Prepare a series of working standard solutions by serially diluting the Primary Stock Solution with the mobile phase (e.g., a 50:50 mixture of Acetonitrile and Water).

-